molecular formula C28H15Br2FO6 B11074758 6-bromo-1a-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]-1-[(4-fluorophenyl)carbonyl]-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

6-bromo-1a-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]-1-[(4-fluorophenyl)carbonyl]-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

Cat. No.: B11074758
M. Wt: 626.2 g/mol
InChI Key: RYBLIVYAASQENC-UHFFFAOYSA-N
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Description

6-BROMO-1A-[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1-(4-FLUOROBENZOYL)-1-METHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE is a complex organic compound with a unique structure that includes bromine, fluorine, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-1A-[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1-(4-FLUOROBENZOYL)-1-METHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE involves multiple steps, starting with the preparation of the chromene core The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-1A-[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1-(4-FLUOROBENZOYL)-1-METHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-BROMO-1A-[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1-(4-FLUOROBENZOYL)-1-METHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-BROMO-1A-[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1-(4-FLUOROBENZOYL)-1-METHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL CHLORIDE: A related compound with similar chromene core but different functional groups.

    4-FLUOROBENZOYL CHLORIDE: Contains the fluorobenzoyl moiety but lacks the chromene structure.

Uniqueness

6-BROMO-1A-[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1-(4-FLUOROBENZOYL)-1-METHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE is unique due to its combination of bromine, fluorine, and chromene moieties, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C28H15Br2FO6

Molecular Weight

626.2 g/mol

IUPAC Name

6-bromo-1a-(6-bromo-2-oxochromene-3-carbonyl)-1-(4-fluorobenzoyl)-1-methyl-7bH-cyclopropa[c]chromen-2-one

InChI

InChI=1S/C28H15Br2FO6/c1-27(23(32)13-2-6-17(31)7-3-13)22-18-12-16(30)5-9-21(18)37-26(35)28(22,27)24(33)19-11-14-10-15(29)4-8-20(14)36-25(19)34/h2-12,22H,1H3

InChI Key

RYBLIVYAASQENC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)C4=CC5=C(C=CC(=C5)Br)OC4=O)C(=O)C6=CC=C(C=C6)F

Origin of Product

United States

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